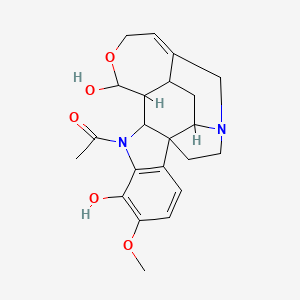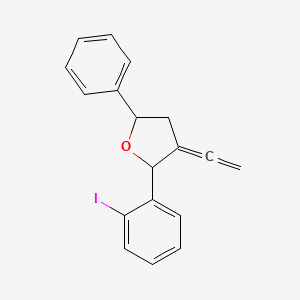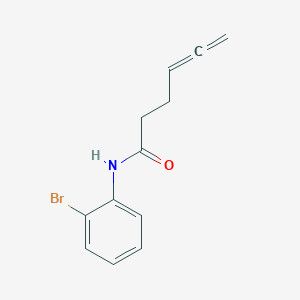![molecular formula C25H44O4 B14177563 Bis[3-(4-methylcyclohexyl)butyl] propanedioate CAS No. 848190-80-7](/img/structure/B14177563.png)
Bis[3-(4-methylcyclohexyl)butyl] propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[3-(4-methylcyclohexyl)butyl] propanedioate is a chemical compound with the molecular formula C23H42O4. It is known for its unique structure, which includes two 3-(4-methylcyclohexyl)butyl groups attached to a propanedioate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[3-(4-methylcyclohexyl)butyl] propanedioate typically involves the esterification of propanedioic acid with 3-(4-methylcyclohexyl)butanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Bis[3-(4-methylcyclohexyl)butyl] propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bis[3-(4-methylcyclohexyl)butyl] propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of Bis[3-(4-methylcyclohexyl)butyl] propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) phthalate: Another ester with similar structural features.
Diisodecyl phthalate: A compound with comparable ester groups but different alkyl chains.
Uniqueness
Bis[3-(4-methylcyclohexyl)butyl] propanedioate is unique due to its specific combination of 3-(4-methylcyclohexyl)butyl groups and propanedioate backbone. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications .
Properties
CAS No. |
848190-80-7 |
|---|---|
Molecular Formula |
C25H44O4 |
Molecular Weight |
408.6 g/mol |
IUPAC Name |
bis[3-(4-methylcyclohexyl)butyl] propanedioate |
InChI |
InChI=1S/C25H44O4/c1-18-5-9-22(10-6-18)20(3)13-15-28-24(26)17-25(27)29-16-14-21(4)23-11-7-19(2)8-12-23/h18-23H,5-17H2,1-4H3 |
InChI Key |
UYUVWLIYZXZUJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(C)CCOC(=O)CC(=O)OCCC(C)C2CCC(CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Iodo-1-[2-(propan-2-yl)cyclohexyl]-1H-tetrazole](/img/structure/B14177505.png)
silane](/img/structure/B14177507.png)


![1-[(3S,5S)-5-(azidomethyl)pyrrolidin-3-yl]-4-phenyltriazole](/img/structure/B14177535.png)
![(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)methanone](/img/structure/B14177543.png)
![2-[4-(Methylamino)quinazolin-2-yl]-1H-phenalene-1,3(2H)-dione](/img/structure/B14177545.png)

![(1R,2R)-N,2-Dimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14177555.png)
![2-[2,3,5,6-Tetrafluoro-4-(1H-pyrazol-1-yl)phenyl]-1,3-benzoxazole](/img/structure/B14177559.png)

![1-{[3-(4-Fluorophenyl)prop-2-YN-1-YL]oxy}-4-phenylbut-3-YN-2-one](/img/structure/B14177573.png)
![Dimethyl (2R)-2-[(3-chlorophenyl)methyl]butanedioate](/img/structure/B14177578.png)
